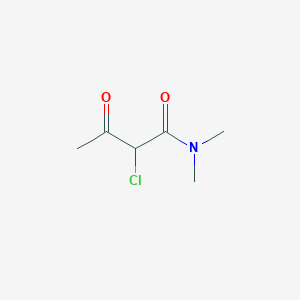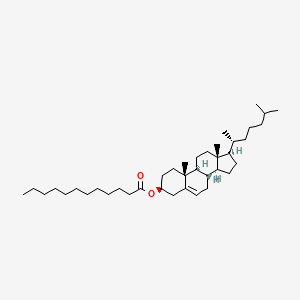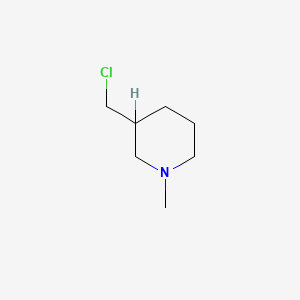
2-(1H-Indol-3-il)acetohidrazida
Descripción general
Descripción
2-(1H-Indol-3-yl)acetohydrazide is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1H-Indol-3-yl)acetohydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63799. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1H-Indol-3-yl)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-Indol-3-yl)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agente antioxidante y antimicrobiano
Los compuestos basados en ácido indol-3-acético se han estudiado por su potencial como antioxidantes y agentes antimicrobianos . Se diseñó, sintetizó y evaluó una serie de triazoles de base de Schiff derivados del ácido indol-3-acético por su variado potencial biológico a través de la evaluación antioxidante, antimicrobiana, de inhibición enzimática y citotóxica .
Inhibidor de la corrosión
Los derivados de la hidrazida del ácido indol-3-acético se han estudiado como posibles inhibidores de la corrosión para el acero dulce en medio de ácido clorhídrico . El comportamiento anticorrosivo se debió a la formación de una película protectora en la superficie del acero dulce a través de la fisisorción .
Agente antiinflamatorio
A una dosis intraperitoneal, el compuesto mostró efectos prometedores en ratas con artritis inducida por adyuvante . El compuesto redujo significativamente el volumen de la pata, la inflamación y la formación de panus (en las articulaciones de la rodilla), así como la expresión de genes proinflamatorios/niveles de ARNm en ratas con artritis .
Propiedades de electroluminiscencia
Los compuestos basados en ácido indol-3-acético se han sintetizado y estudiado por sus propiedades ópticas, térmicas y de electroluminiscencia .
Crecimiento y desarrollo microbiano
El ácido indol-3-acético (AIA) juega un papel importante en el crecimiento, el desarrollo e incluso la interacción de las plantas microbianas . Los estudios de mecanismos sobre la biosíntesis y las funciones del AIA en los microorganismos pueden promover la producción y utilización del AIA en la agricultura .
Inhibidores enzimáticos y antagonistas de los receptores
Los compuestos de indol se pueden utilizar como inhibidores enzimáticos y antagonistas de los receptores . Tienen una notable actividad biológica y se pueden utilizar en muchos procesos fisiológicos .
Regulador del crecimiento de las plantas
El ácido indol-3-acético es una de las hormonas vegetales más importantes y regula casi todos los aspectos del crecimiento y desarrollo de las plantas . También puede aumentar la protección de las plantas contra el estrés externo .
Síntesis de ligandos de receptores DBI
El ácido indol-3-acético se puede utilizar como material de partida para sintetizar ligandos de receptores DBI . Estos ligandos tienen aplicaciones potenciales en el campo de la neurociencia .
Mecanismo De Acción
Target of Action
2-(1H-Indol-3-yl)acetohydrazide, also known as Indole-3-acetic acid hydrazide, is a derivative of indole-3-acetic acid (IAA), which is a plant hormone produced by the degradation of tryptophan in higher plants
Mode of Action
The mode of action of 2-(1H-Indol-3-yl)acetohydrazide is complex and multifaceted. It has been reported to act as a corrosion inhibitor for mild steel in hydrochloric acid solution . The anticorrosion behavior of 2-(1H-Indol-3-yl)acetohydrazide was due to a protective film formation on the mild steel surface through physisorption .
Biochemical Pathways
Indole-3-acetic acid is known to regulate almost all aspects of plant growth and development .
Result of Action
It has been reported to reduce inflammation and pannus formation in arthritic rats .
Action Environment
The action, efficacy, and stability of 2-(1H-Indol-3-yl)acetohydrazide can be influenced by various environmental factors. For instance, its anticorrosion behavior was observed in a hydrochloric acid solution
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-(1H-Indol-3-yl)acetohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . The compound forms hydrogen bonds with amino acid residues in the active site of the enzyme, leading to its inhibition. Additionally, 2-(1H-Indol-3-yl)acetohydrazide interacts with other proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.
Cellular Effects
2-(1H-Indol-3-yl)acetohydrazide exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . It also affects the expression of genes involved in inflammation and immune responses, thereby modulating the cellular response to external stimuli.
Molecular Mechanism
The molecular mechanism of action of 2-(1H-Indol-3-yl)acetohydrazide involves its interaction with specific biomolecules. The compound binds to the active sites of enzymes, such as COX-2, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, 2-(1H-Indol-3-yl)acetohydrazide can modulate the activity of transcription factors, leading to changes in gene expression. These interactions result in the compound’s anti-inflammatory and anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-Indol-3-yl)acetohydrazide have been studied over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 2-(1H-Indol-3-yl)acetohydrazide remains stable under physiological conditions, maintaining its biological activity over extended periods
Dosage Effects in Animal Models
The effects of 2-(1H-Indol-3-yl)acetohydrazide vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it may cause adverse effects, including gastrointestinal disturbances and hepatotoxicity. The threshold effects and toxicities observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-(1H-Indol-3-yl)acetohydrazide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit the activity of enzymes involved in the arachidonic acid pathway, reducing the production of pro-inflammatory mediators . Additionally, 2-(1H-Indol-3-yl)acetohydrazide may affect the levels of metabolites involved in cellular energy production and redox balance.
Transport and Distribution
The transport and distribution of 2-(1H-Indol-3-yl)acetohydrazide within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of 2-(1H-Indol-3-yl)acetohydrazide within tissues also affects its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of 2-(1H-Indol-3-yl)acetohydrazide is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can modulate gene expression, or to the mitochondria, where it can influence cellular metabolism. Understanding the subcellular localization of 2-(1H-Indol-3-yl)acetohydrazide is crucial for elucidating its mechanism of action and therapeutic potential.
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-13-10(14)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHLCXMCGCVVCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202885 | |
| Record name | 3-Indoleacetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5448-47-5 | |
| Record name | Indole-3-acetic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5448-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Indoleacetic acid hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005448475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-3-acetic acid hydrazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63799 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole-3-acetic acid hydrazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Indoleacetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-indoleacetic acid hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














